Cas no 719993-89-2 (3-[(2,4-Dichloro-1-naphthyl)oxy]azetidine)

3-[(2,4-Dichloro-1-naphthyl)oxy]azetidine is a specialized heterocyclic compound featuring an azetidine moiety linked to a dichloronaphthyl group via an ether bridge. Its unique structure combines the steric and electronic properties of the naphthalene ring with the constrained geometry of the azetidine ring, making it a valuable intermediate in medicinal chemistry and material science. The dichloro substitution enhances reactivity for further functionalization, while the azetidine scaffold offers potential for bioactivity modulation. This compound is particularly useful in the synthesis of pharmacologically active molecules, where its rigid framework can improve binding affinity and selectivity. Its stability and synthetic versatility make it suitable for research in drug discovery and agrochemical development.
3-[(2,4-Dichloro-1-naphthyl)oxy]azetidine structure
719993-89-2 structure
Product Name:3-[(2,4-Dichloro-1-naphthyl)oxy]azetidine
CAS No:719993-89-2
MF:C13H11Cl2NO
MW:268.138541460037
CID:4716354
Update Time:2025-10-30

3-[(2,4-Dichloro-1-naphthyl)oxy]azetidine Chemical and Physical Properties

Names and Identifiers

    • 3-[(2,4-DICHLORO-1-NAPHTHYL)OXY]AZETIDINE
    • 3-((2,4-Dichloronaphthalen-1-yl)oxy)azetidine
    • 3-[(2,4-dichloronaphthalen-1-yl)oxy]azetidine
    • 3-[(2,4-Dichloro-1-naphthyl)oxy]azetidine
    • Inchi: 1S/C13H11Cl2NO/c14-11-5-12(15)13(17-8-6-16-7-8)10-4-2-1-3-9(10)11/h1-5,8,16H,6-7H2
    • InChI Key: XQNRTHFJSDEPHR-UHFFFAOYSA-N
    • SMILES: ClC1C=C(C2C=CC=CC=2C=1OC1CNC1)Cl

Computed Properties

  • Exact Mass: 267.022
  • Monoisotopic Mass: 267.022
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 272
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.5
  • Topological Polar Surface Area: 21.3

3-[(2,4-Dichloro-1-naphthyl)oxy]azetidine Pricemore >>

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Additional information on 3-[(2,4-Dichloro-1-naphthyl)oxy]azetidine

Professional Introduction to Compound with CAS No 719993-89-2 and Product Name: 3-[(2,4-Dichloro-1-naphthyl)oxy]azetidine

The compound with the CAS number 719993-89-2 and the product name 3-[(2,4-Dichloro-1-naphthyl)oxy]azetidine represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its unique structural and chemical properties, has garnered considerable attention in recent years due to its potential applications in medicinal chemistry and drug development. The molecular structure of this compound incorporates a 2,4-Dichloro-1-naphthyl moiety linked to an azetidine ring through an oxygen atom, creating a versatile scaffold that can be further modified for various therapeutic purposes.

In the realm of pharmaceutical research, the significance of 3-[(2,4-Dichloro-1-naphthyl)oxy]azetidine lies in its potential as a lead compound for the development of novel therapeutic agents. The presence of the Dichloro-1-naphthyl group enhances the lipophilicity and binding affinity of the molecule, making it an attractive candidate for further exploration in drug design. Recent studies have highlighted the compound's ability to interact with biological targets in ways that suggest its utility in addressing a range of medical conditions. The azetidine ring, a five-membered heterocycle, contributes to the molecule's flexibility and reactivity, enabling modifications that can fine-tune its pharmacological properties.

One of the most compelling aspects of 3-[(2,4-Dichloro-1-naphthyl)oxy]azetidine is its potential role in modulating biological pathways associated with inflammation and cancer. Emerging research indicates that compounds with similar structural motifs can inhibit key enzymes involved in these pathways. For instance, studies have demonstrated that derivatives of naphthalene-based molecules exhibit anti-inflammatory effects by targeting cyclooxygenase (COX) enzymes and other inflammatory mediators. The Dichloro-1-naphthyl group in this compound is particularly noteworthy for its ability to engage with these enzymes, potentially leading to the development of new anti-inflammatory therapies.

The integration of computational chemistry and high-throughput screening has accelerated the discovery process for compounds like 3-[(2,4-Dichloro-1-naphthyl)oxy]azetidine. Advanced computational methods allow researchers to predict the binding interactions between this molecule and various biological targets with high precision. These predictions are then validated through experimental studies, providing a robust framework for optimizing drug candidates. The use of machine learning algorithms has further enhanced this process by enabling the identification of structural features that correlate with desired pharmacological outcomes. This approach has been instrumental in refining the design of molecules like 3-[(2,4-Dichloro-1-naphthyl)oxy]azetidine, ensuring that they are optimized for efficacy and safety.

In addition to its potential in anti-inflammatory applications, 3-[(2,4-Dichloro-1-naphthyl)oxy]azetidine has shown promise in oncology research. The unique structural features of this compound make it a suitable candidate for inhibiting kinases and other enzymes that play critical roles in cancer cell proliferation and survival. Preclinical studies have indicated that derivatives of naphthalene-based molecules can disrupt signaling pathways that are aberrantly activated in tumors. The Dichloro-1-naphthyl group is particularly important for its ability to interact with ATP-binding sites on kinases, potentially leading to the development of new anticancer agents. These findings highlight the compound's potential as a foundation for further drug discovery efforts.

The synthesis of 3-[(2,4-Dichloro-1-naphthyl)oxy]azetidine presents unique challenges due to its complex structure. However, advances in synthetic methodologies have made it increasingly feasible to produce this compound on a scalable basis. Techniques such as transition metal-catalyzed cross-coupling reactions have been particularly useful in constructing the key functional groups within the molecule. These synthetic strategies not only improve efficiency but also enhance reproducibility, which is crucial for pharmaceutical applications. The ability to synthesize this compound reliably ensures that researchers can conduct further studies without encountering significant bottlenecks.

As research into 3-[(2,4-Dichloro-1-naphthyl)oxy]azetidine progresses, interdisciplinary collaboration will be essential for maximizing its therapeutic potential. Combining expertise from organic chemistry, medicinal chemistry, biochemistry, and pharmacology will provide a comprehensive understanding of how this compound interacts with biological systems. Such collaboration will also facilitate the translation of laboratory findings into clinical applications, ensuring that promising candidates like 3-[(2,4-Dichloro-1-naphthyl)oxy]azetidine can reach patients who may benefit from them. The growing interest in this compound underscores its importance as a potential therapeutic agent and highlights the need for continued research investment.

The future prospects for 3-[(2,4-Dichloro-1-naphthyl)oxy]azetidine are bright, particularly as new methodologies and technologies emerge in drug discovery. Innovations such as structure-based drug design and fragment-based lead optimization are expected to further refine our understanding of how this compound can be utilized therapeutically. Additionally, advancements in bioprocessing techniques may enable more efficient production methods for complex molecules like 3-[(2,4-Dichloro-1-naphthyl)oxy]azetidine, reducing costs and improving accessibility for clinical trials and commercialization efforts.

In conclusion,3-[(2,4-Dichloro-1-naphthyl)oxy]azetidine (CAS No 719993-89-2) represents a significant advancement in pharmaceutical chemistry with substantial potential for therapeutic applications. Its unique structural features make it an attractive candidate for further exploration in anti-inflammatory and oncological research. As our understanding of biological pathways continues to evolve,this compound will likely play an important role in developing novel treatments for various medical conditions, improving patient outcomes worldwide.

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